REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:8][CH2:7][CH2:6]1.[Cl:15][CH2:16][C:17](Cl)=[O:18]>ClCCl>[Cl:15][CH2:16][C:17]([C:13]1[CH:12]=[CH:11][C:10]2[O:5][CH2:6][CH2:7][CH2:8][C:9]=2[CH:14]=1)=[O:18] |f:0.1.2.3|
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Name
|
|
Quantity
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1.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
O1CCCC2=C1C=CC=C2
|
Name
|
|
Quantity
|
270 μL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture was quenched by a saturated aqueous solution of sodium bicarbonate
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (dichloromethane/cyclohexane 40/60)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C=1C=CC2=C(CCCO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.19 mmol | |
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |